

Di-tert-butyl Chloromethyl Phosphate CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Di-tert-butyl Chloromethyl Phosphate*

Cat. No.: *B1314559*

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Di-tert-butyl Chloromethyl Phosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 229625-50-7[\[1\]](#)[\[2\]](#)

This technical guide provides an in-depth overview of **Di-tert-butyl Chloromethyl Phosphate**, a versatile reagent crucial in medicinal chemistry and organic synthesis. Its primary application lies in the formation of phosphono-oxymethyl (POM) prodrugs, a strategy employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[\[3\]](#)[\[4\]](#) This document outlines its chemical and physical properties, synthesis protocols, and key applications, with a focus on its role in drug development.

Core Properties

Di-tert-butyl Chloromethyl Phosphate is a phosphorylating and alkylating agent.[\[5\]](#) It is recognized for its ability to modify alcohols and nitrogen-containing heterocycles, which is fundamental in the development of prodrugs to improve bioavailability, solubility, and targeted delivery of active pharmaceutical ingredients.

Physicochemical Data

Property	Value	Source
Molecular Formula	<chem>C9H20ClO4P</chem>	[6]
Molecular Weight	258.68 g/mol	[6][7][8]
Appearance	Colorless to light yellow transparent liquid	[1]
Boiling Point	272.9 ± 23.0 °C (Predicted)	[3]
Density	1.115 ± 0.06 g/cm³ (Predicted)	[3]
Flash Point	139.0 °C	[6]
Solubility	Soluble in organic solvents such as chloroform and dichloromethane.	[9]
Purity	>97%	[2]

Safety Information

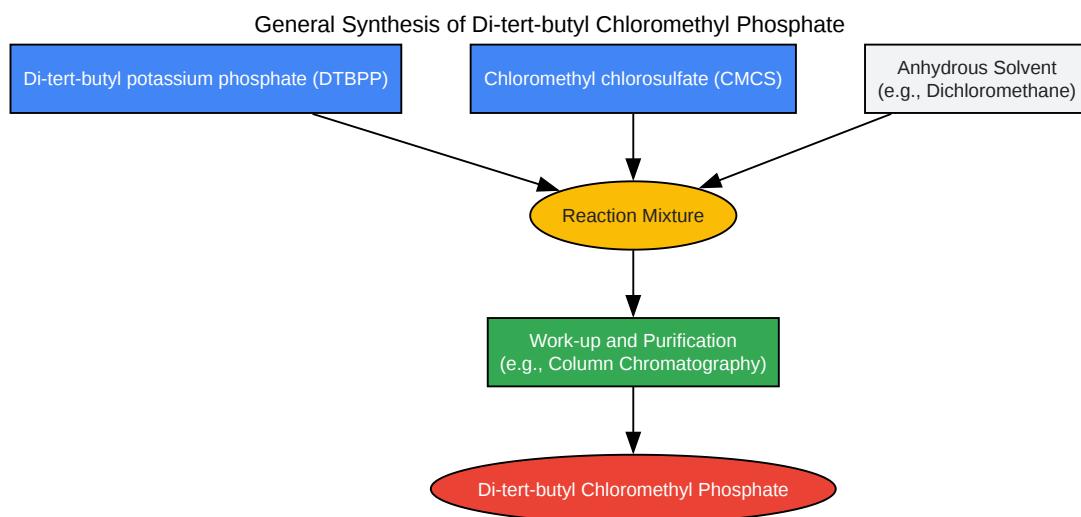
Hazard Category	Description	Pictogram	Signal Word	Hazard Statements
Acute Toxicity, Oral	Harmful if swallowed	GHS07	Warning	H302
Skin Corrosion/Irritation	Causes skin irritation	GHS07	Warning	H315
Eye Damage/Irritation	Causes serious eye irritation	GHS07	Warning	H319
Acute Toxicity, Inhalation	Harmful if inhaled	GHS07	Warning	H332
Specific target organ toxicity, single exposure	May cause respiratory irritation	GHS07	Warning	H335

Source:[8]

Synthesis and Experimental Protocols

The synthesis of **Di-tert-butyl Chloromethyl Phosphate** is a critical process for its application in pharmaceutical research. An efficient method involves the reaction of di-tert-butyl potassium phosphate (DTBPP) with chloromethyl chlorosulfate (CMCS).[3][4][10]

General Synthesis Workflow



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Caption: General workflow for the synthesis of **Di-tert-butyl Chloromethyl Phosphate**.

Detailed Experimental Protocol: Synthesis from Di-tert-butyl Potassium Phosphate

This protocol is based on the principles described in the literature for the efficient synthesis of the target compound.[10]

Materials:

- Di-tert-butyl potassium phosphate (DTBPP)
- Chloromethyl chlorosulfate (CMCS)
- Anhydrous dichloromethane (DCM)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide)
- Base (e.g., potassium carbonate)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a stirred solution of Di-tert-butyl potassium phosphate (1.0 eq) in anhydrous dichloromethane, add a phase-transfer catalyst (0.1 eq) and a base (2.0 eq).
- Cool the mixture to 0 °C in an ice bath.
- Slowly add a solution of chloromethyl chlorosulfate (1.2 eq) in anhydrous dichloromethane to the reaction mixture over 30 minutes.
- Allow the reaction to warm to room temperature and stir for 12-16 hours.

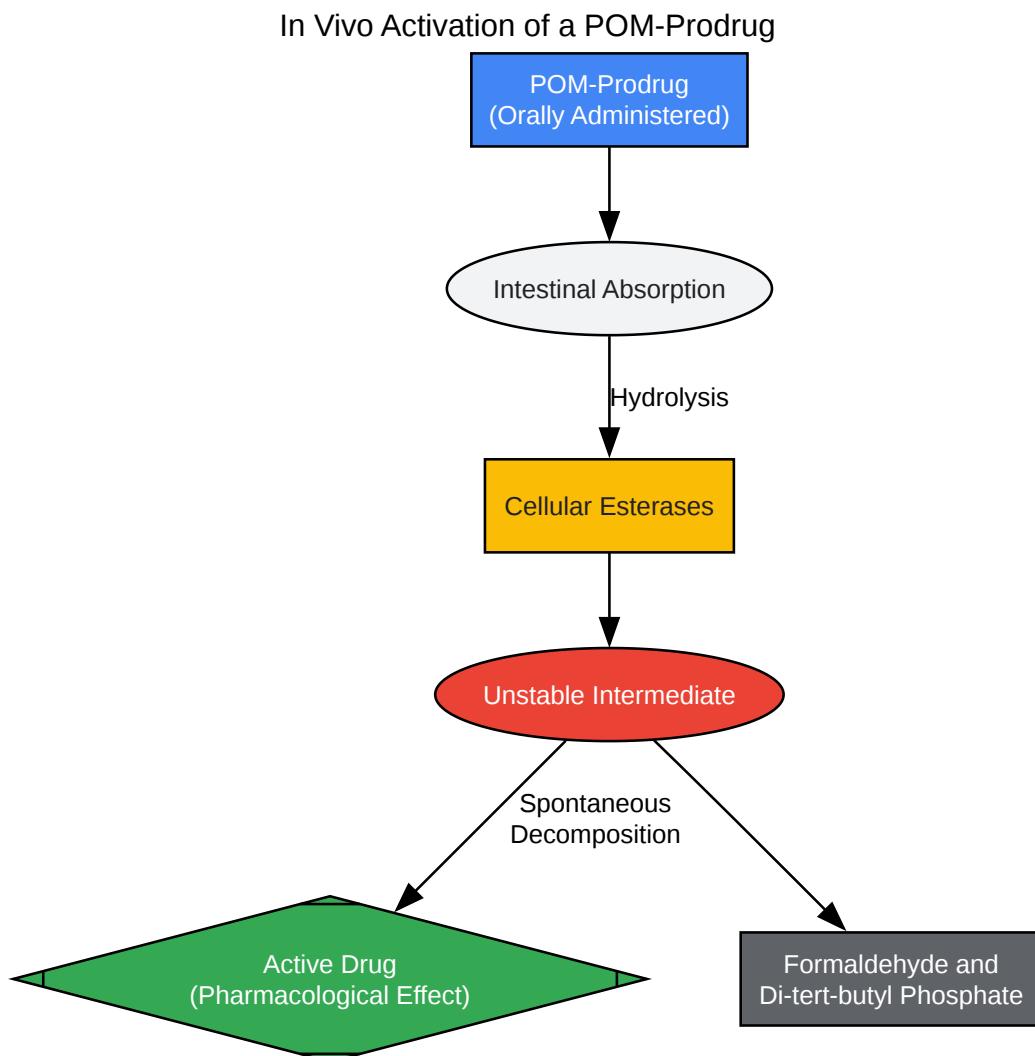
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.
- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford **Di-tert-butyl Chloromethyl Phosphate** as a colorless to light yellow oil.

Applications in Drug Development

Di-tert-butyl Chloromethyl Phosphate is a key reagent for the synthesis of phosphono-oxymethyl (POM) prodrugs.^{[3][4]} This prodrug strategy is widely used to improve the oral bioavailability of drugs containing a phosphate or phosphonate group by masking the negative charges of the phosphate moiety.

Prodrug Activation Pathway

The POM group is designed to be cleaved in vivo by cellular enzymes, releasing the active drug.



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Caption: General metabolic pathway for the activation of a POM-prodrug.

Experimental Protocol: O-Alkylation of a Phenolic Hydroxyl Group

This protocol provides a practical example of using **Di-tert-butyl Chloromethyl Phosphate** to synthesize a POM-ether prodrug of a phenolic compound.

Materials:

- Phenolic compound (e.g., 4-Hydroxybenzaldehyde)
- **Di-tert-butyl Chloromethyl Phosphate**
- Sodium hydride (NaH), 60% dispersion in mineral oil
- Anhydrous N,N-Dimethylformamide (DMF)
- Potassium iodide (KI)
- Diethyl ether
- Saturated aqueous ammonium chloride
- Saturated brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexanes
- Ethyl acetate

Procedure:

- To a solution of the phenolic compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.5 eq) portion-wise at 0 °C.
- Stir the mixture at room temperature for 30 minutes.
- Add **Di-tert-butyl Chloromethyl Phosphate** (1.1 eq) and potassium iodide (3.0 eq) to the reaction mixture.
- Stir the reaction at room temperature for 24 hours.
- Monitor the reaction by TLC.

- Pour the reaction mixture into ice-cold water and add saturated aqueous ammonium chloride.
- Extract the aqueous layer with diethyl ether.
- Wash the combined organic layers with saturated brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the residue by silica gel column chromatography (e.g., using a 2:8 to 4:6 gradient of ethyl acetate in hexane) to yield the desired O-alkylated product.

This guide provides a foundational understanding of **Di-tert-butyl Chloromethyl Phosphate** for professionals in the field of drug discovery and development. The provided protocols and data are intended to facilitate its effective use in the laboratory.

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- To cite this document: BenchChem. [Di-tert-butyl Chloromethyl Phosphate CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314559#di-tert-butyl-chloromethyl-phosphate-cas-number-and-properties]

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